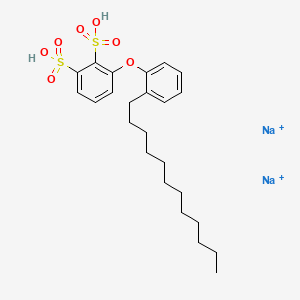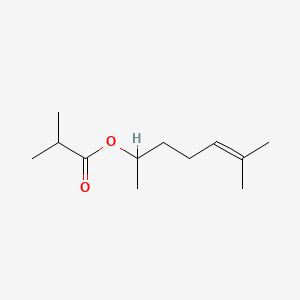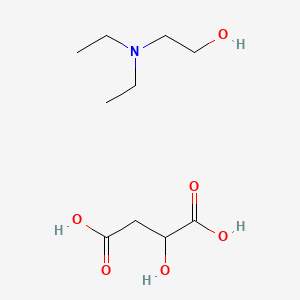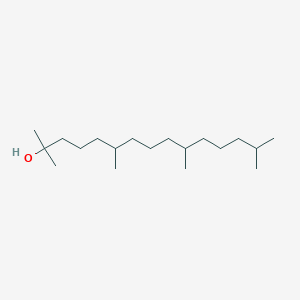
2,6,10,14-Tetramethylpentadecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10,14-Tetramethylpentadecan-2-ol is an organic compound with the molecular formula C19H40O It is a branched-chain alcohol derived from pentadecane, characterized by the presence of four methyl groups at positions 2, 6, 10, and 14
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,10,14-Tetramethylpentadecan-2-ol typically involves the hydrogenation of pristane, which is obtained from natural sources such as shark liver oil. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of pristane from natural sources, followed by its hydrogenation under controlled conditions to yield the desired alcohol. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6,10,14-Tetramethylpentadecan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products:
Oxidation: Formation of 2,6,10,14-Tetramethylpentadecan-2-one or 2,6,10,14-Tetramethylpentadecanoic acid.
Reduction: Formation of 2,6,10,14-Tetramethylpentadecane.
Substitution: Formation of halogenated derivatives or esters.
Scientific Research Applications
2,6,10,14-Tetramethylpentadecan-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.
Biology: Studied for its role in the metabolism of marine organisms and its potential as a biomarker.
Medicine: Investigated for its anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the formulation of lubricants, cosmetics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6,10,14-Tetramethylpentadecan-2-ol involves its interaction with cellular membranes and enzymes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with specific enzymes, modulating their activity and influencing metabolic pathways.
Comparison with Similar Compounds
2,6,10,14-Tetramethylpentadecane: The hydrocarbon analog without the hydroxyl group.
2,6,10,14-Tetramethylpentadecan-1-ol: An isomer with the hydroxyl group at the first carbon position.
2,6,10,14-Tetramethylpentadecan-2-one: The ketone derivative.
Uniqueness: 2,6,10,14-Tetramethylpentadecan-2-ol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its branched structure and the presence of multiple methyl groups contribute to its stability and hydrophobicity, making it valuable in various applications.
Properties
CAS No. |
21980-66-5 |
|---|---|
Molecular Formula |
C19H40O |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
2,6,10,14-tetramethylpentadecan-2-ol |
InChI |
InChI=1S/C19H40O/c1-16(2)10-7-11-17(3)12-8-13-18(4)14-9-15-19(5,6)20/h16-18,20H,7-15H2,1-6H3 |
InChI Key |
ZOSMZZWFQFQQGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



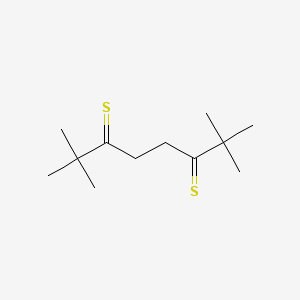
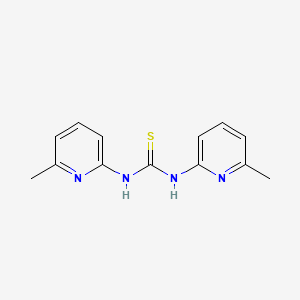
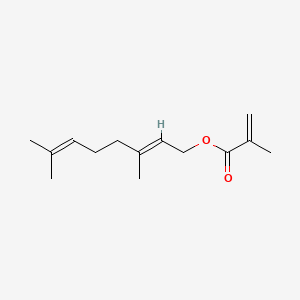
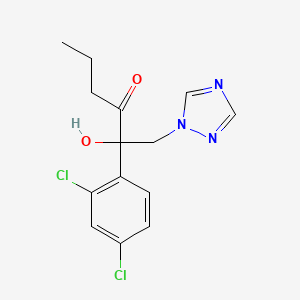

![(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal](/img/structure/B15178138.png)

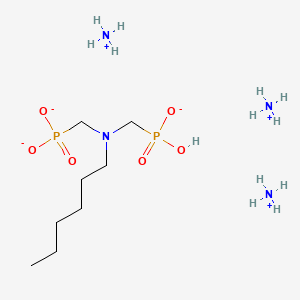
![[(2S)-2,3-dihydroxypropyl] pentanoate](/img/structure/B15178158.png)
